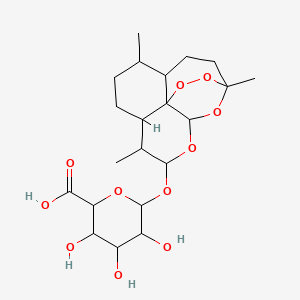

Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

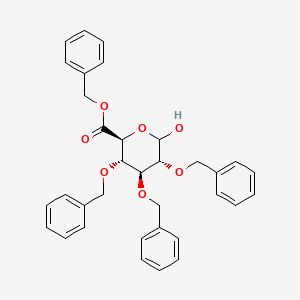

Synthesis Analysis

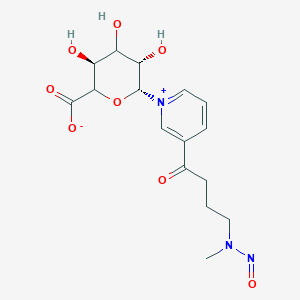

The synthesis of dihydroartemisinin β-D-glucuronide involves the reduction of artemisinin to dihydroartemisinin, followed by the conjugation with glucuronic acid. Dihydroartemisinin acts as a key intermediate in artemisinin's biosynthesis, where its stereochemically labile center at C-10 allows for the formation of lactol hemiacetal interconverting epimers (Cabri et al., 2011). The synthesis pathways also involve the formation of dihydroartemisinic acid as a precursor, which can nonenzymatically convert to artemisinin under specific conditions, suggesting a possible pathway for the synthesis of dihydroartemisinin derivatives (Wallaart et al., 1999).

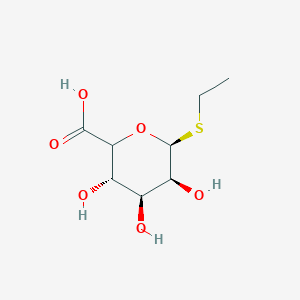

Molecular Structure Analysis

Dihydroartemisinin contains several functional groups, including a lactone function and a peroxide bridge, that contribute to its instability and reactivity. The molecule exists predominantly in a beta epimeric format but can interconvert with the alpha epimer, with solvation effects influencing its stability (Jansen & Soomro, 2007). These structural characteristics are vital for understanding the chemical behavior and biological activity of dihydroartemisinin and its glucuronide derivatives.

Chemical Reactions and Properties

Dihydroartemisinin's reactivity, especially the peroxide function, is central to its mechanism of action against malaria parasites. The molecule's inherent instability, necessary for biological activity, results in various derivatives under different conditions, affecting its pharmaceutical stability and efficacy (Jansen & Soomro, 2007).

Scientific Research Applications

Anticancer Potential

Dihydroartemisinin (DHA), an active metabolite of artemisinin, has shown promising anticancer activities. Studies highlight its effectiveness through various mechanisms, including inhibiting cancer cell proliferation, inducing apoptosis, preventing tumor metastasis and angiogenesis, enhancing immune function, and stimulating autophagy and endoplasmic reticulum (ER) stress. Notably, DHA's solubility and bioavailability enhancements have significantly improved its anticancer efficacy. Additionally, it demonstrates synergistic effects with various clinical drugs, supporting its potential as an anticancer agent. Future research directions are encouraged to further explore DHA's anticancer applications (Dai et al., 2021).

Mechanisms of Anticancer Action

Artemisinin and its derivatives, including DHA, induce cancer cell death through several mechanisms. The generation of reactive oxygen species (ROS), inhibition of the cell cycle, apoptosis induction, and angiogenesis inhibition are key anticancer actions. These mechanisms, alongside safety profiles indicating low toxicity and adverse effects, suggest the potential use of artemisinin derivatives in neoadjuvant therapy and combination anticancer therapies (Slezáková & Ruda-Kucerova, 2017).

Ferroptosis in Cancer Therapy

Artemisinin and its derivatives trigger a novel form of cell death known as ferroptosis, which depends on intracellular ferritin concentration and ROS production. This mechanism is considered a new avenue for cancer therapy, with artemisinin derivatives showing improved anticancer activity and lower IC50 values compared to traditional chemotherapeutics. The development of novel artemisinin-related drugs based on the ferroptosis mechanism could offer broader applications in cancer treatment (Zhu et al., 2020).

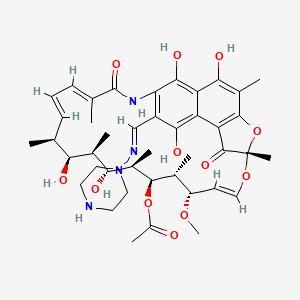

Antimalarial and Beyond

While primarily known for their antimalarial properties, artemisinin derivatives also exhibit activity against various types of cancers, microbes, viruses, parasites, and bacteria. Efforts to enhance artemisinin production focus on both in vivo and in vitro methods, including genetic and metabolic engineering, to address its scarcity and complex chemical structure. These advancements may lead to cost-effective production methods, making artemisinin more accessible for treating malaria and other diseases (Wani et al., 2021).

Novel Drug Delivery Systems

The development of drug delivery systems containing artemisinin and its derivatives aims to overcome challenges related to their pharmacological limitations, such as poor bioavailability and toxicity. By incorporating these compounds into various delivery systems, researchers aim to improve their therapeutic efficacy and expand their application beyond malaria treatment (Aderibigbe, 2017).

Safety And Hazards

properties

IUPAC Name |

3,4,5-trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMEOGHWWIMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875346 |

Source

|

| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid | |

CAS RN |

157468-39-8 |

Source

|

| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)